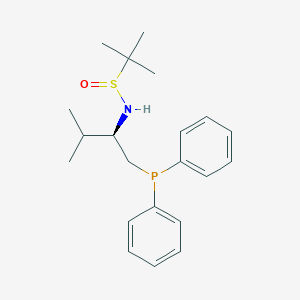![molecular formula C10H9N3O3 B12840389 [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine](/img/structure/B12840389.png)
[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine: is a heterocyclic compound that contains both an oxazole ring and a nitrophenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine typically involves the formation of the oxazole ring followed by the introduction of the nitrophenyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-nitrobenzaldehyde with an amino alcohol in the presence of a dehydrating agent can lead to the formation of the oxazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions, such as using hydrogen gas in the presence of a metal catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted nitrophenyl derivatives.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine:
- Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry:
- Utilized in the production of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methylamine: Similar structure but with a methyl group instead of a methanamine group.
Uniqueness:
- The presence of both the nitrophenyl group and the oxazole ring in [2-(4-Nitrophenyl)-1,3-oxazol-4-yl]methanamine provides a unique combination of electronic and steric properties, making it a versatile compound for various applications.
特性
分子式 |
C10H9N3O3 |
|---|---|
分子量 |
219.20 g/mol |
IUPAC名 |
[2-(4-nitrophenyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C10H9N3O3/c11-5-8-6-16-10(12-8)7-1-3-9(4-2-7)13(14)15/h1-4,6H,5,11H2 |
InChIキー |
JMSWUCYUMACMDD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


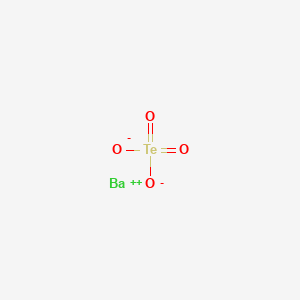
![1,2-Bis(3-ethylbenzo[d]thiazol-2(3H)-ylidene)hydrazine](/img/structure/B12840312.png)
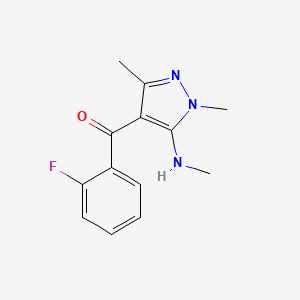


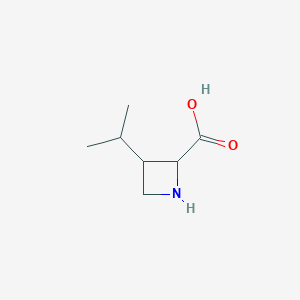

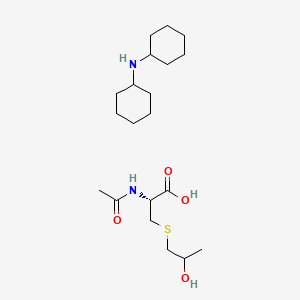
![[(Benzo[1,3]dioxole-5-carbonyl)-amino]-acetic acid ethyl ester](/img/structure/B12840347.png)
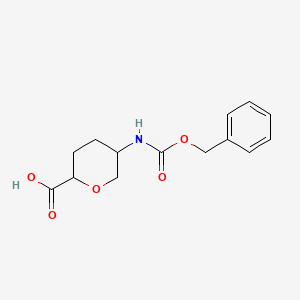
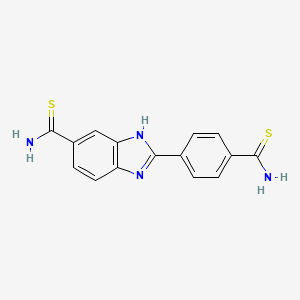
![7-Bromo-6-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12840365.png)
